2-Cyclooctyl-ethylamine

描述

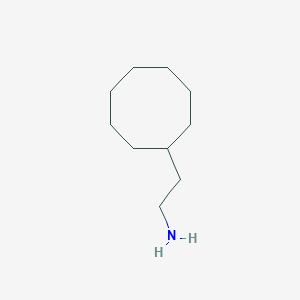

2-Cyclooctyl-ethylamine is an organic compound with the molecular formula C10H21N and a molecular weight of 155.2826 g/mol. It is a secondary amine featuring a cyclooctyl group attached to an ethylamine chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Reduction of Cyclooctanone: One common synthetic route involves the reduction of cyclooctanone using lithium aluminum hydride (LiAlH4) to form cyclooctylamine, followed by ethylation using ethyl iodide (C2H5I) to produce this compound.

Hydroamination of Cyclooctene: Another method involves the hydroamination of cyclooctene using ammonia in the presence of a suitable catalyst, followed by alkylation with ethyl iodide.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form cyclooctyl-ethylamine oxide.

Reduction: The compound can be reduced to form cyclooctyl-ethylamine derivatives.

Substitution: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (e.g., iodide, bromide) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

Oxidation: Cyclooctyl-ethylamine oxide

Reduction: Cyclooctyl-ethylamine derivatives

Substitution: Various substituted cyclooctyl-ethylamine derivatives

科学研究应用

2-Cyclooctyl-ethylamine is a chemical compound with diverse applications in scientific research, particularly in the fields of chemistry, neurochemistry, and pharmacology. Its unique structure, featuring a cyclooctyl group attached to an ethylamine moiety, makes it a valuable building block for synthesizing complex organic compounds and exploring biological interactions.

Scientific Research Applications

Chemistry this compound serves as a crucial building block in the synthesis of more complex organic compounds. It is also used in photocatalysis, accelerating photoreactions with a catalyst present, leading to various organic transformations.

Neurochemistry this compound has been used to decrease epinephrine (EPI) concentrations in the hypothalamic and brainstem regions, with administration ranging from 25 to 75 mg/kg, resulting in dose-related EPI reductions.

Pharmacology Due to its interaction with neurotransmitter systems, this compound is used as a building block for drug development. Amines, like this compound, are known to interact with biological systems, potentially acting as neurotransmitters or modulators. The cyclooctyl moiety can influence the compound's pharmacokinetics and receptor interactions, making it a candidate for biological evaluation.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit a range of biological activities. Interaction studies could focus on its binding affinity to various receptors or enzymes to elucidate potential therapeutic effects or toxicity profiles. The presence of the cyclooctyl group may enhance lipophilicity, affecting its interaction dynamics within biological systems.

One study found that modifying indolecarboxamides with amide–amine substitution, including an N-cyclooctyl group, improved solubility and retained potency as mycobactericidal agents . For instance, N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamine showed promising activity and solubility, acting as an inhibitor of the mycolate transporter MmpL3 .

Potential applications

作用机制

The mechanism by which 2-cyclooctyl-ethylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

相似化合物的比较

2-Cyclohexyl-ethylamine: Similar structure but with a cyclohexyl group instead of cyclooctyl.

2-Cyclopentyl-ethylamine: Similar structure but with a cyclopentyl group instead of cyclooctyl.

Uniqueness: 2-Cyclooctyl-ethylamine is unique due to its larger ring structure, which can impart different chemical and physical properties compared to its cyclohexyl and cyclopentyl counterparts

生物活性

2-Cyclooctyl-ethylamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features an eight-membered cycloalkane ring attached to an ethylamine group. This structure imparts specific steric and electronic properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amino group in the compound can form hydrogen bonds and ionic interactions with active sites in enzymes, thereby modulating their activity. Additionally, the cyclooctyl ring may engage with hydrophobic pockets in proteins, affecting their conformation and function .

Biological Activity Profiles

Recent studies have utilized computational methods to predict the biological activity profiles of compounds like this compound. These methods assess interactions with multiple molecular targets, considering both the parent compound and its metabolites. The following table summarizes predicted activities based on computational models:

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have indicated that derivatives of cycloalkylamines, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines by inducing tubulin polymerization, a mechanism akin to that of Taxol .

- Anticonvulsant Potential : Research has highlighted the role of SV2A as a target for anticonvulsant drugs. Compounds structurally related to this compound have shown promise in modulating SV2A activity, suggesting a potential application in epilepsy treatment .

- Neuroprotective Applications : Studies have explored the neuroprotective effects of similar compounds in models of neurodegeneration, indicating that they may help mitigate neuronal damage through antioxidant mechanisms or by modulating neurotransmitter systems .

化学反应分析

Acylation Reactions

2-Cyclooctyl-ethylamine reacts with acyl chlorides or anhydrides to form substituted amides. For example:

Reaction with Acetyl Chloride

-

Conditions : Room temperature, base (e.g., NaOH or pyridine) to neutralize HCl .

-

Mechanism : Nucleophilic attack by the amine’s lone pair on the electrophilic carbonyl carbon, followed by elimination of HCl .

Key Observation : The bulky cyclooctyl group may slow the reaction due to steric hindrance, but conjugation in the amide product stabilizes the structure, preventing over-acylation .

Hofmann Elimination

When converted to a quaternary ammonium salt, this compound undergoes Hofmann elimination under strong basic conditions:

Reaction Example

-

Product : Predominantly less-substituted alkenes (anti-Zaitsev) due to steric effects of the cyclooctyl group .

Notable Case : Cyclooctene derivatives formed via syn-elimination may adopt strained trans configurations, as observed in related cycloalkane systems .

Biological Alkylation

In neurochemical applications, this compound reduces epinephrine levels in the hypothalamus and brainstem:

Biological Pathway

-

Dosage : 25–75 mg/kg.

-

Mechanism : Likely involves competitive inhibition of adrenergic receptors or enzymatic degradation pathways.

Reductive Amination

While direct evidence for this compound is limited, analogous ethylamine synthesis via acetaldehyde and ammonia suggests potential routes:

Comparative Reactivity Insights

属性

IUPAC Name |

2-cyclooctylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c11-9-8-10-6-4-2-1-3-5-7-10/h10H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLNFXZMOWHGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650889 | |

| Record name | 2-Cyclooctylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-94-9 | |

| Record name | 2-Cyclooctylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。